molecular formula C17H24N4O B12188086 N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12188086
M. Wt: 300.4 g/mol
InChI Key: MOHHQWXEAZPJIC-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the assembly of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . The reaction conditions often include the use of glacial acetic acid and iodine as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • N-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N-cyclohexyl-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-cyclohexyl-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H24N4O/c1-11(2)21-16-15(10-18-21)14(9-12(3)19-16)17(22)20-13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,20,22)

InChI Key

MOHHQWXEAZPJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3CCCCC3

Origin of Product

United States

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